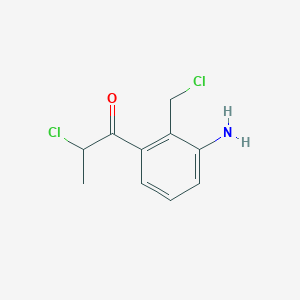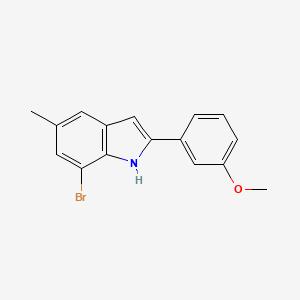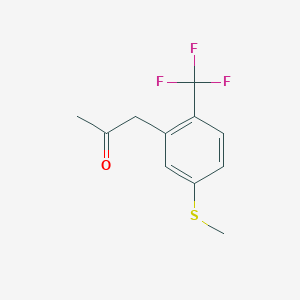![molecular formula C13H21NO4 B14043743 trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)
trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid: is a heterocyclic compound with a complex structure that includes a pyrrole ring fused to a cyclopentane ring. The compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of octahydrocyclopenta[c]pyrrole with Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid exerts its effects often involves its interaction with specific enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing the active amine group that can participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid
- trans-2-(±)-Octahydrocyclopenta(b)pyrrole-2-carboxylic Acid Hydrochloride
Uniqueness: Compared to similar compounds, trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid offers a unique combination of stability and reactivity due to the presence of the Boc protecting group. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
(3aR,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t9-,10-/m0/s1 |
Clé InChI |
QGUILIYSENMTGT-UWVGGRQHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]2CC(C[C@H]2C1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


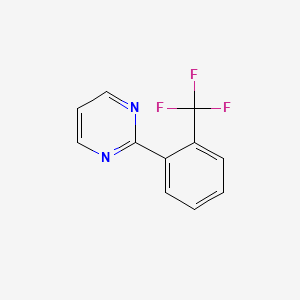
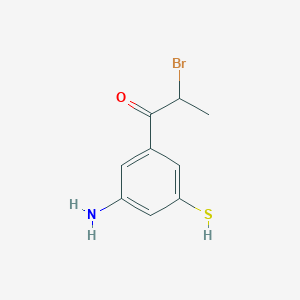
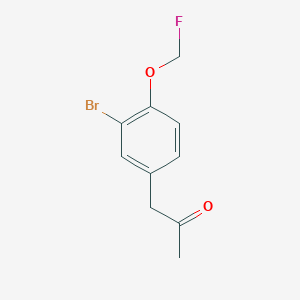
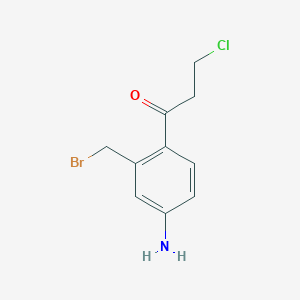
![(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)

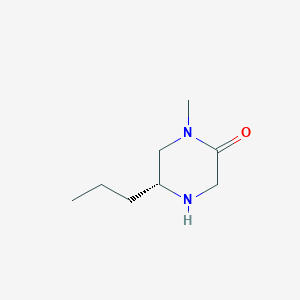
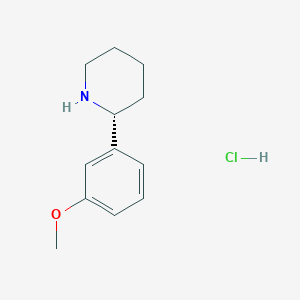
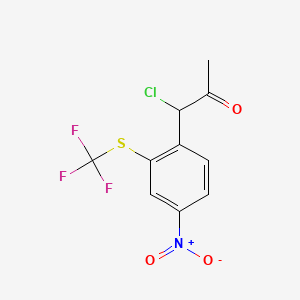
palladium(II)](/img/structure/B14043709.png)
